Methyl 3-cyano-4-methoxybenzoate
Overview
Description
Methyl 3-cyano-4-methoxybenzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid and is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) on the benzene ring. This compound is commonly used in various chemical research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyano-4-methoxybenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 3-bromo-4-methoxybenzoate with cuprous cyanide in dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds as follows :
- Dissolve methyl 3-bromo-4-methoxybenzoate in DMF.
- Add cuprous cyanide to the solution.
- Heat the mixture to 140°C for 6 hours.
- Cool the reaction mixture and isolate the product through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar solvents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) with water.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Various substituted benzoates.
Hydrolysis: 3-cyano-4-methoxybenzoic acid.
Reduction: 3-amino-4-methoxybenzoate.
Scientific Research Applications
Methyl 3-cyano-4-methoxybenzoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-cyano-4-methoxybenzoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano group can interact with nucleophilic residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
Methyl 3-cyano-4-methoxybenzoate can be compared with other similar compounds such as:
Methyl 3-cyano-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 4-cyano-3-methoxybenzoate: Similar structure but with the cyano and methoxy groups in different positions.
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a bromo group instead of a cyano group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 3-cyano-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJSFYBJYKFNCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384207 | |
Record name | methyl 3-cyano-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25978-74-9 | |
Record name | methyl 3-cyano-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-cyano-4-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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